molecular formula C17H11NO4 B14802181 Naphthalen-1-yl 4-nitrobenzoate

Naphthalen-1-yl 4-nitrobenzoate

Cat. No.: B14802181
M. Wt: 293.27 g/mol
InChI Key: PWWPQNHBTPHOHS-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of naphthalen-1-ol with 4-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 4-nitrobenzoate typically involves the esterification reaction between naphthalen-1-ol and 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalen-1-yl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl 4-nitrobenzoate is unique due to the presence of both the naphthalene and nitrobenzoate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

naphthalen-1-yl 4-nitrobenzoate

InChI

InChI=1S/C17H11NO4/c19-17(13-8-10-14(11-9-13)18(20)21)22-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

PWWPQNHBTPHOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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